4-Methoxyestrone 4-Methoxyestrone 4-methoxyestrone is a 17-oxo steroid that is estrone in which the hydrogen at position 4 has been replaced by a methoxy group. It has a role as an estrogen, a human metabolite, a genotoxin and a biomarker. It is a 17-oxo steroid, a 3-hydroxy steroid, an aromatic ether and a member of phenols. It is functionally related to an estrone.
4-Methoxyestrone is a metabolite formed during the methylation of 4-hydroxyestrone (4-OHE1) by catechol-O-methyltransferase (COMT) and devoid of any oncogenic or anticarcinogenic activities. The 4-methoxyestrone (4-MeOE1):4-OHE1 ratio can be used to assess methylation efficiency and cancer risk. Lower 4-MeOE1:4-OHE1 ratios suggest inadequate methylation and increased risk of certain cancers.
Brand Name: Vulcanchem
CAS No.: 58562-33-7
VCID: VC21336250
InChI: InChI=1S/C19H24O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,20H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,19+/m1/s1
SMILES: CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4OC)O
Molecular Formula: C19H24O3
Molecular Weight: 300.4 g/mol

4-Methoxyestrone

CAS No.: 58562-33-7

VCID: VC21336250

Molecular Formula: C19H24O3

Molecular Weight: 300.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-Methoxyestrone - 58562-33-7

Description

4-Methoxyestrone is a naturally occurring estrogen metabolite, structurally related to estrone. It is formed through the methylation of 4-hydroxyestrone by the enzyme catechol-O-methyltransferase (COMT) as part of phase 2 estrogen detoxification . This compound plays a significant role in estrogen metabolism and has been studied for its implications in various health conditions, particularly hormone-dependent cancers.

Biological Role and Metabolism

4-Methoxyestrone is considered a neutralized version of the potentially carcinogenic 4-hydroxyestrone. The methylation process reduces the likelihood of oxidation and formation of reactive quinone species that can cause DNA damage . This metabolite is involved in complex biochemical pathways, highlighting its role in reducing the genotoxic effects of estrogen metabolism.

The metabolic pathway of 4-methoxyestrone occurs in multiple organs, including the liver and adipose tissues, which are critical sites for steroid metabolism and storage .

Clinical Significance and Biomarkers

The ratio of 4-methoxyestrone to 4-hydroxyestrone is used as a biomarker to assess methylation efficiency and associated cancer risk. A higher ratio suggests a predominant conversion of estrogen to less estrogenically active forms, potentially reducing the risk of cancers that thrive on stronger estrogen signals . This ratio is also relevant in other conditions influenced by estrogen, such as endometriosis and cardiovascular diseases .

Table: Clinical Significance of 4-Methoxyestrone/4-Hydroxyestrone Ratio

ConditionImplication of Ratio
Breast CancerHigher ratio may reduce cancer risk by converting estrogen to less active forms .
EndometriosisAltered estrogen metabolism may influence disease progression .
Cardiovascular DiseasesEstrogen metabolism plays a role in disease etiology and progression .

Research Findings

Research indicates that urinary levels of certain estrogen metabolites, including those related to the 4-pathway, are associated with reduced premenopausal breast cancer risk . The 4-methoxyestrone/4-hydroxyestrone ratio serves as a potential target for therapeutic interventions aimed at modulating estrogen metabolism to reduce the risk of estrogen-driven cancers and other estrogen-related conditions .

CAS No. 58562-33-7
Product Name 4-Methoxyestrone
Molecular Formula C19H24O3
Molecular Weight 300.4 g/mol
IUPAC Name (8R,9S,13S,14S)-3-hydroxy-4-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Standard InChI InChI=1S/C19H24O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,20H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,19+/m1/s1
Standard InChIKey PUEXVLNGOBYUEW-BFDPJXHCSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4OC)O
SMILES CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4OC)O
Canonical SMILES CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4OC)O
Appearance White Solid
Melting Point 223-225 °C
Purity > 95%
Quantity Milligrams-Grams
Synonyms 3-Hydroxy-4-methoxyestra-1,3,5(10)-trien-17-one;
PubChem Compound 194066
Last Modified Aug 15 2023

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